Oxazepam acetate, (+)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

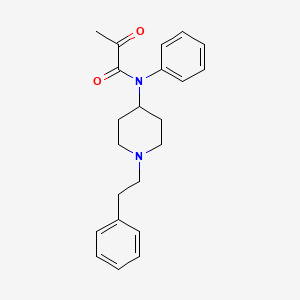

Oxazepam acetate, (+)-, is a derivative of oxazepam, a benzodiazepine used primarily for its anxiolytic and sedative properties. Benzodiazepines are a class of psychoactive drugs known for their calming effects, and oxazepam is commonly prescribed for the treatment of anxiety, insomnia, and alcohol withdrawal symptoms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of oxazepam acetate involves the acylation of oxazepam. One method includes adding acetic anhydride and anhydrous acetate to 7-chloro-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepine-4-oxide in an aprotic polar solvent. The mixture is stirred and heated to carry out the reaction, followed by cooling, separation, and refinement to obtain oxazepam acetate .

Industrial Production Methods

The described method is suitable for large-scale industrial production due to its stability and efficiency. The reaction is carried out in a homogeneous system, which improves yield and reduces the consumption of acetic anhydride, thereby lowering raw material and sewage treatment costs .

Chemical Reactions Analysis

Types of Reactions

Oxazepam acetate undergoes various chemical reactions, including:

Oxidation: Oxazepam acetate can be oxidized to form different metabolites.

Reduction: Reduction reactions can convert oxazepam acetate back to oxazepam.

Substitution: Substitution reactions can occur at the benzodiazepine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of oxazepam, which may have different pharmacological properties .

Scientific Research Applications

Oxazepam acetate has several scientific research applications:

Mechanism of Action

Oxazepam acetate exerts its effects by potentiating the action of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. It binds to the benzodiazepine site on the GABA-A receptor, enhancing the receptor’s affinity for GABA and increasing chloride ion influx, leading to hyperpolarization and reduced neuronal excitability .

Comparison with Similar Compounds

Similar Compounds

Diazepam: Another benzodiazepine with a longer half-life and broader range of applications.

Lorazepam: Similar to oxazepam but with a faster onset of action and shorter duration.

Alprazolam: Known for its high potency and rapid onset, commonly used for panic disorders

Uniqueness

Oxazepam acetate is unique due to its intermediate-acting nature and relatively simple metabolism, making it less susceptible to pharmacokinetic variability based on patient-specific factors . This feature is advantageous compared to other benzodiazepines, as it reduces the risk of drug interactions and adverse effects.

Properties

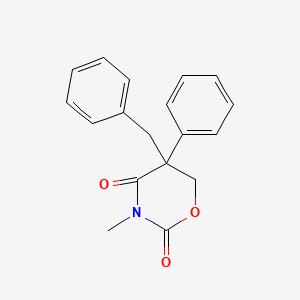

CAS No. |

68399-23-5 |

|---|---|

Molecular Formula |

C17H13ClN2O3 |

Molecular Weight |

328.7 g/mol |

IUPAC Name |

[(3S)-7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl] acetate |

InChI |

InChI=1S/C17H13ClN2O3/c1-10(21)23-17-16(22)19-14-8-7-12(18)9-13(14)15(20-17)11-5-3-2-4-6-11/h2-9,17H,1H3,(H,19,22)/t17-/m0/s1 |

InChI Key |

FYRWUTOZBRWYCS-KRWDZBQOSA-N |

Isomeric SMILES |

CC(=O)O[C@H]1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 |

Canonical SMILES |

CC(=O)OC1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.